11-amino-6-hydroxy-13-methylsulfanyl-8-thia-3,10,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Overview
Description
2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido-thieno-pyrimidine core with functional groups such as amino, hydroxy, and methylthio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido-Thieno Core: The initial step involves the construction of the pyrido-thieno core through a cyclization reaction. This can be achieved by reacting a suitable thieno compound with a pyridine derivative under acidic or basic conditions.
Introduction of Functional Groups: The amino, hydroxy, and methylthio groups are introduced through subsequent reactions. For example, the amino group can be introduced via nucleophilic substitution, while the hydroxy group can be added through hydroxylation reactions. The methylthio group is typically introduced through thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which can be useful in cancer treatment.
Material Science: The compound’s heterocyclic structure and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinase enzymes, blocking their activity and preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cancer cell survival and proliferation . Additionally, its neuroprotective effects are mediated through the inhibition of inflammatory pathways, such as the NF-kB pathway, and the reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and is also investigated as a kinase inhibitor.
Triazolo[1,5-c]pyrimidine: Another compound with a fused pyrimidine ring system, known for its potential in medicinal chemistry.
Uniqueness
2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one is unique due to its combination of functional groups and the specific arrangement of its heterocyclic rings. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for drug discovery and material science applications.
Properties
IUPAC Name |
11-amino-6-hydroxy-13-methylsulfanyl-8-thia-3,10,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c1-17-8-5-6-7(3(15)2-4(16)12-6)18-9(5)14-10(11)13-8/h2H,1H3,(H2,11,13,14)(H2,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKENCTJBOQNRBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C3=C(S2)C(=CC(=O)N3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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